Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) is a complex organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, such as a 1,5-diketone, the piperidine ring can be formed through a cyclization reaction.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using reagents like methyl iodide.
Addition of the Propenyl Group: The propenyl group can be added through a condensation reaction with an appropriate aldehyde or ketone, followed by reduction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Possible use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a simple heterocyclic amine.
3-Methylpiperidine: A derivative with a methyl group at the 3-position.
1-(2-Methyl-1-oxo-3-phenyl-2-propenyl)piperidine: A closely related compound with similar functional groups.
Uniqueness
Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and potential applications. Its combination of a piperidine ring, methyl group, and phenyl-substituted propenyl group sets it apart from other similar compounds.
Properties
Molecular Formula |
C16H21NO |
---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
(E)-2-methyl-1-(3-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H21NO/c1-13-7-6-10-17(12-13)16(18)14(2)11-15-8-4-3-5-9-15/h3-5,8-9,11,13H,6-7,10,12H2,1-2H3/b14-11+ |
InChI Key |
ZXXFDMQZELJAEV-SDNWHVSQSA-N |
Isomeric SMILES |
CC1CCCN(C1)C(=O)/C(=C/C2=CC=CC=C2)/C |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.